![molecular formula C18H24N2O4 B2651135 tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1258639-06-3](/img/structure/B2651135.png)

tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

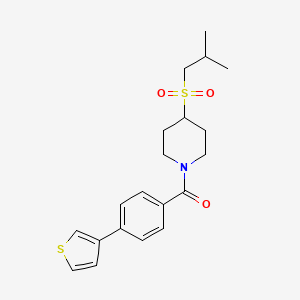

“tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a chemical compound with the formula C18H24N2O4 and a molecular weight of 332.39 g/mol . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of this compound involves several key steps, including dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .Molecular Structure Analysis

The molecular structure of “tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is complex, with several functional groups. The InChI code for this compound is FYBAPTXYFURDAZ-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the synthesis of spirocyclic oxindole analogues . The reactivity of the process depends on the electronic properties of the aromatic ring of the isatin .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” include its molecular weight (332.39 g/mol), its formula (C18H24N2O4), and its InChI code (FYBAPTXYFURDAZ-UHFFFAOYSA-N) .科学的研究の応用

Synthesis of Spirocyclic Oxindole Analogue

This compound is used in the efficient synthesis of a spirocyclic oxindole analogue . The key steps in this process are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole .

Drug Discovery

Spiro compounds, such as this one, are becoming key building blocks for drug discovery . They have been shown to exhibit a variety of interesting biological activities, which has resulted in significant interest in developing efficient methods to prepare spiro compounds .

Interaction with a Wide Range of Receptors

Due to their structure, spiro compounds interact with a wide range of receptors . This activity has led to significant interest in developing efficient methods to prepare spiro compounds .

Growth Hormone Secretagogues

Some spiro compounds have been shown to exhibit activity as growth hormone secretagogues . An example of this is Ibutamoren, MK-0677 .

Neurokinin Antagonists

Spiro compounds can also act as neurokinin antagonists . This makes them potentially useful in the treatment of conditions related to the nervous system .

Oxytocin Antagonists

Another potential application of spiro compounds is as oxytocin antagonists . This could have implications for the treatment of conditions related to oxytocin, a hormone that plays a role in social bonding, sexual reproduction, childbirth, and the period after childbirth .

将来の方向性

Spiro compounds like “tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” are becoming key building blocks for drug discovery as they have been shown to exhibit a variety of interesting biological activities . Therefore, there is significant interest in developing efficient methods to prepare spiro compounds .

特性

IUPAC Name |

tert-butyl 6-methoxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-9-7-18(8-10-20)13-6-5-12(23-4)11-14(13)19-15(18)21/h5-6,11H,7-10H2,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBAPTXYFURDAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)OC)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid](/img/structure/B2651054.png)

![4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole](/img/structure/B2651055.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylamino]-2-[2-amino-4-(trifluoromethyl)anilino]ethane](/img/structure/B2651056.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2651058.png)

![2-(4-chlorophenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2651059.png)

![2-([1,1'-biphenyl]-4-ylcarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2651062.png)

![3-((5-(isopentylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2651065.png)

![6-Cyclopropyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2651068.png)

![N-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2651072.png)